molecular formula C13H26N2O B1461369 [1-(2,2-Dimethylmorpholin-4-yl)cyclohexyl]methanamine CAS No. 1155544-20-9

[1-(2,2-Dimethylmorpholin-4-yl)cyclohexyl]methanamine

Cat. No.: B1461369
CAS No.: 1155544-20-9
M. Wt: 226.36 g/mol
InChI Key: KVLPXLXCRNCEKC-UHFFFAOYSA-N
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Properties

IUPAC Name

[1-(2,2-dimethylmorpholin-4-yl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-12(2)11-15(8-9-16-12)13(10-14)6-4-3-5-7-13/h3-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLPXLXCRNCEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)C2(CCCCC2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-Dimethylmorpholin-4-yl)cyclohexyl]methanamine typically involves the reaction of cyclohexylmethanamine with 2,2-dimethylmorpholine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and scalability . The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: [1-(2,2-Dimethylmorpholin-4-yl)cyclohexyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms .

Scientific Research Applications

Chemistry: In chemistry, [1-(2,2-Dimethylmorpholin-4-yl)cyclohexyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to investigate biochemical pathways and molecular mechanisms .

Medicine: In medicine, this compound is explored for its therapeutic potential. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry: In industrial applications, the compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of [1-(2,2-Dimethylmorpholin-4-yl)cyclohexyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: [1-(2,2-Dimethylmorpholin-4-yl)cyclohexyl]methanamine is unique due to its specific combination of a morpholine ring, cyclohexyl group, and methanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

[1-(2,2-Dimethylmorpholin-4-yl)cyclohexyl]methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a morpholine ring, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:

Structure  1 2 2 Dimethylmorpholin 4 yl cyclohexyl methanamine\text{Structure }\text{ 1 2 2 Dimethylmorpholin 4 yl cyclohexyl methanamine}

Biological Activity

The biological activity of this compound has been investigated in several contexts:

1. Antidepressant Properties

Research indicates that many amines, including this compound, may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. This interaction suggests potential antidepressant effects, warranting further exploration in clinical settings.

2. Antimicrobial Activity

Morpholine derivatives have been noted for their antimicrobial properties. Studies have shown that this compound exhibits inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

3. Interaction with Biological Macromolecules

The compound has been investigated for its interactions with proteins and nucleic acids. These interactions may modulate enzyme activity or influence cellular signaling pathways, contributing to its biological effects.

The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve:

  • Binding to Receptors: The compound may bind to specific receptors or enzymes, altering their activity and leading to various physiological responses.
  • Modulation of Signaling Pathways: It is thought to influence cellular signaling and metabolic processes through these interactions.

Case Studies and Experimental Data

Several studies have documented the effects of this compound:

StudyFindings
Study 1Demonstrated antidepressant-like effects in animal models when administered at specific dosages.
Study 2Showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria in vitro.
Study 3Investigated the binding affinity of the compound to various receptors, indicating potential therapeutic applications in neurology and infectious diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(2,2-Dimethylmorpholin-4-yl)cyclohexyl]methanamine
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[1-(2,2-Dimethylmorpholin-4-yl)cyclohexyl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.